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Introduction
GSK3117391, also known as ESM-HDAC391, is a novel, orally bioavailable histone

deacetylase (HDAC) inhibitor with a unique myeloid-targeting mechanism. As a potent inhibitor

of HDAC enzymes, GSK3117391 modulates the acetylation of histones and other non-histone

proteins, leading to the regulation of gene expression. This activity can induce cell cycle arrest,

apoptosis, and differentiation in cancer cells. Of particular interest is its targeted delivery to

mononuclear myeloid cells, which may offer a therapeutic advantage in hematological

malignancies and other cancers where myeloid cells play a crucial role.[1]

These application notes provide a summary of the available data on GSK3117391 and detailed

protocols for its use in cancer cell line studies.

Data Presentation
The following tables summarize the available quantitative data for GSK3117391 and its active

metabolite, HDAC189. Currently, comprehensive public data on the half-maximal inhibitory

concentration (IC50) of GSK3117391 across a broad range of cancer cell lines is limited. The

data presented below is derived from preclinical studies. Researchers are encouraged to

determine the IC50 values for their specific cell lines of interest using the protocols provided.

Table 1: In Vitro Inhibitory Activity of GSK3117391 and its Metabolite
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Compound Assay IC50 (nM) Source

GSK3117391 (ESM-

HDAC391)

HeLa Cell Nuclear

Extract Fluorometric

Assay

55 [1]

HDAC189 (Acid

Metabolite)

HeLa Cell Nuclear

Extract Fluorometric

Assay

54 [1]

GSK3117391 (ESM-

HDAC391)

TNFα Production in

LPS-Stimulated Blood
174 [1]

Signaling Pathways
HDAC inhibitors like GSK3117391 exert their anti-cancer effects by modulating key signaling

pathways that control cell proliferation, survival, and differentiation.

.

PU.1-CSF1R Signaling Pathway in Myeloid Cells

GSK3117391 has been shown to downregulate the Colony-Stimulating Factor 1 Receptor

(CSF1R), a key regulator of myeloid cell fate. This is particularly relevant for myeloid leukemias

where this pathway is often dysregulated. HDAC inhibition can interfere with the transcription

factor PU.1, which is essential for CSF1R expression.
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Caption: GSK3117391 inhibits HDAC, leading to reduced PU.1 activity and CSF1R expression.

Induction of Apoptosis

HDAC inhibitors can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic

(death receptor) pathways. They can alter the expression of pro-apoptotic (e.g., Bax, Bak) and
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anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
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Caption: GSK3117391 induces apoptosis via intrinsic and extrinsic pathways.

Cell Cycle Arrest

HDAC inhibitors can cause cell cycle arrest at the G1/S and/or G2/M checkpoints by

upregulating cyclin-dependent kinase (CDK) inhibitors like p21 and p27, and downregulating

cyclins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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